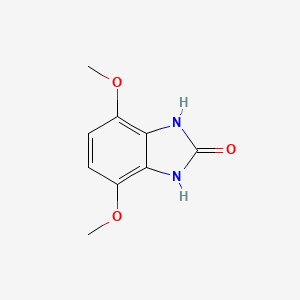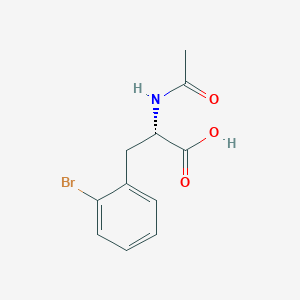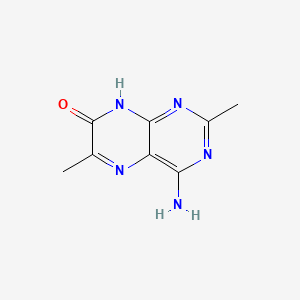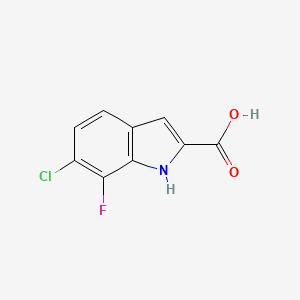
6-chloro-7-fluoro-1H-indole-2-carboxylic acid
Descripción general
Descripción
6-chloro-7-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the formula C9H5ClFNO2 . It is used for pharmaceutical testing . The compound is stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for 6-chloro-7-fluoro-1H-indole-2-carboxylic acid is 1S/C9H5ClFNO2/c10-5-2-1-4-3-6 (9 (13)14)12-8 (4)7 (5)11/h1-3,12H, (H,13,14) . The molecular weight of the compound is 213.59 .Physical And Chemical Properties Analysis
6-chloro-7-fluoro-1H-indole-2-carboxylic acid is a solid compound . It is stored in a dark place at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives, including “6-chloro-7-fluoro-1H-indole-2-carboxylic acid”, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biologically Active Compounds
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes “6-chloro-7-fluoro-1H-indole-2-carboxylic acid” a compound of interest for the development of new therapeutic possibilities .
Synthesis of Triindoles
“6-chloro-7-fluoro-1H-indole-2-carboxylic acid” can be used to synthesise triindoles via a palladium catalysed decarboxylative reaction . Triindoles are used as semiconductors in Organic Field-Effect Transistors (OFETs) and as hole transport layers in solar cells .
Preparation of Tryptophan Dioxygenase Inhibitors
“6-chloro-7-fluoro-1H-indole-2-carboxylic acid” may be used as a reactant in the preparation of tryptophan dioxygenase inhibitors . These inhibitors have potential applications in the treatment of various diseases.
Synthesis of Pyridyl-ethenyl-indoles
This compound can also be used in the synthesis of pyridyl-ethenyl-indoles . These compounds are potential anticancer immunomodulators, which could be used in the treatment of various types of cancer.
Development of Antibacterial and Antifungal Agents
“6-chloro-7-fluoro-1H-indole-2-carboxylic acid” can be used in the development of antibacterial and antifungal agents . These agents are crucial in the fight against infectious diseases caused by bacteria and fungi.
Synthesis of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors
This compound can be used in the synthesis of SGLT2 inhibitors . These inhibitors are used for the management of hyperglycemia in diabetes, providing a potential treatment option for diabetic patients.
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives, like our compound of interest, can form these bonds with a variety of enzymes and proteins, often inhibiting their activity .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that 6-chloro-7-fluoro-1H-indole-2-carboxylic acid may have similar impacts on a cellular level.
Propiedades
IUPAC Name |
6-chloro-7-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXULQOUYMZDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C(=O)O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-fluoro-1H-indole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-d]pyridazine](/img/structure/B3350097.png)
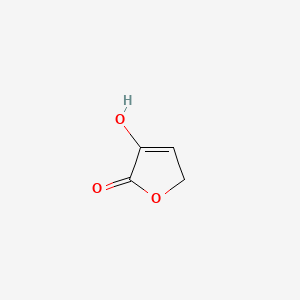
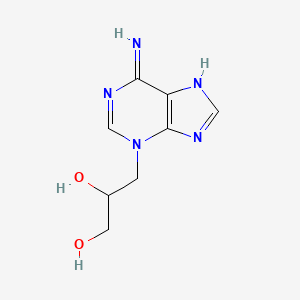
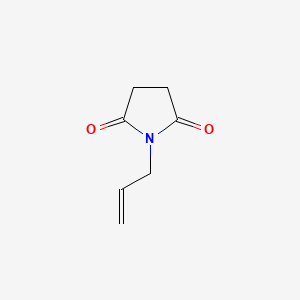

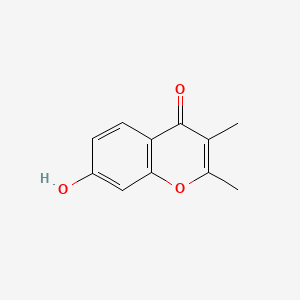

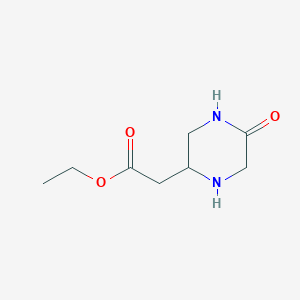
![2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3350148.png)
![5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3350151.png)
